3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine

Catalog No.
S6736203
CAS No.
2640881-92-9
M.F
C17H21N5
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,...

CAS Number

2640881-92-9

Product Name

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H21N5/c1-3-12-7-21(8-13(12)4-1)14-9-22(10-14)17-15-5-2-6-18-16(15)19-11-20-17/h2,5-6,11-14H,1,3-4,7-10H2

InChI Key

XKEVKVZJUKSTAM-UHFFFAOYSA-N

SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CC=N5

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CC=N5

The compound 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine is a complex heterocyclic structure that combines elements of azetidine, pyrido[2,3-d]pyrimidine, and octahydrocyclopenta[c]pyrrole. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle known for its stability and unique chemical properties. The presence of the pyrido[2,3-d]pyrimidine moiety suggests potential biological activity, particularly in medicinal chemistry.

Due to their unique structure. They are often involved in:

  • Nucleophilic substitutions: Azetidines can act as nucleophiles in reactions with electrophiles, leading to the formation of more complex structures.
  • Cycloaddition reactions: The azetidine ring can undergo cycloaddition with other unsaturated compounds, enhancing the structural diversity of the products.
  • Functionalization: The nitrogen atom in the azetidine ring allows for functionalization through electrophilic aromatic substitution or alkylation reactions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Compounds containing azetidine and pyrimidine structures have been investigated for various biological activities. Specifically:

  • Antitumor Activity: Some azetidine derivatives have shown promise as antitumor agents by inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of heterocyclic rings often correlates with antimicrobial activity, making such compounds potential candidates for antibiotic development.
  • CNS Activity: Azetidines are also explored for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.

The specific biological activity of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine would require further empirical studies to establish its pharmacological profile.

The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine can be approached through several methods:

  • Azetidine Formation: Azetidines can be synthesized via intramolecular cyclization of amino alcohols or through the reaction of halides with amines.
  • Pyrido[2,3-d]pyrimidine Synthesis: This can involve multi-step synthetic pathways including condensation reactions and cyclization strategies.
  • Combination Synthesis: A stepwise approach where the octahydrocyclopenta[c]pyrrole is synthesized first and then reacted with the pyrido[2,3-d]pyrimidine derivative to form the final compound.

Recent advances in synthetic methodologies have also introduced photochemical and catalytic methods that may enhance yields and reduce reaction times .

The applications of this compound span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery efforts targeting specific diseases such as cancer or infections.
  • Material Science: Its unique structural features could be explored for applications in materials science, particularly in creating novel polymers or nanomaterials.

Interaction studies involving 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine would focus on:

  • Binding Affinity: Investigating how well this compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level is crucial for evaluating its therapeutic potential.

Studies employing techniques such as surface plasmon resonance or molecular docking simulations could provide insights into these interactions.

Several compounds share structural similarities with 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine. Here are a few notable examples:

Compound NameStructureUnique Features
1-(Pyrido[2,3-d]pyrimidin-4-yl)azetidineStructureLacks the cyclopentane moiety; primarily studied for anticancer properties.
Octahydrocyclopenta[c]pyrrole derivativeStructureFocused on CNS activity; simpler structure without pyrimidine.
5-(Piperidinyl)pyrido[2,3-d]pyrimidineStructureSimilar pharmacophore but different nitrogen-containing ring; explored for neuroprotective effects.

These compounds highlight the uniqueness of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine due to its combination of multiple heterocycles which may confer distinct biological activities not present in simpler analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

295.17969569 g/mol

Monoisotopic Mass

295.17969569 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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